molecular formula C14H14N2O4S B14304849 Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester CAS No. 113739-13-2

Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester

Cat. No.: B14304849
CAS No.: 113739-13-2
M. Wt: 306.34 g/mol
InChI Key: ULEYDOAVVSSLFC-UHFFFAOYSA-N
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Description

Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester is a chemical compound with a complex structure that includes a carbamate group, a sulfonyl group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester typically involves the reaction of phenylamine with a sulfonyl chloride derivative, followed by the introduction of a carbamate group. The reaction conditions often require the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The final step involves the esterification of the carbamic acid with methanol in the presence of a catalyst such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds in the body.

    Industry: Utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. Additionally, the compound may interact with cellular receptors, leading to changes in cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Carbamic acid, [4-[(phenylamino)sulfonyl]phenyl]-, methyl ester is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both a sulfonyl group and a carbamate group allows for diverse chemical transformations and interactions with biological targets .

Properties

CAS No.

113739-13-2

Molecular Formula

C14H14N2O4S

Molecular Weight

306.34 g/mol

IUPAC Name

methyl N-[4-(phenylsulfamoyl)phenyl]carbamate

InChI

InChI=1S/C14H14N2O4S/c1-20-14(17)15-11-7-9-13(10-8-11)21(18,19)16-12-5-3-2-4-6-12/h2-10,16H,1H3,(H,15,17)

InChI Key

ULEYDOAVVSSLFC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2

Origin of Product

United States

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